Lucitanib (formerly known as E-3810, S80881, and CO-3810) is a small molecule tyrosine kinase inhibitor (TKI) classified as a multi-target inhibitor. [] It demonstrates potent inhibition against a range of tyrosine kinases crucial for tumor growth, survival, migration, and angiogenesis. [] These targets include:
Lucitanib's multi-target profile distinguishes it from more selective FGFR inhibitors and suggests potential applications in a wider range of cancers, including those driven by FGF aberrations and those sensitive to angiogenesis inhibition. []
Lucitanib's primary mechanism of action involves inhibiting the tyrosine kinase activity of FGFRs 1-3, VEGFRs 1-3, and PDGFRs α/β. [] This inhibition disrupts downstream signaling pathways crucial for tumor growth and progression.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5